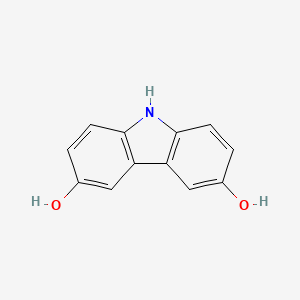
9H-Carbazole-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3,6-diol is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. The structure of this compound consists of a carbazole core with hydroxyl groups attached at the 3 and 6 positions, making it a dihydroxy derivative of carbazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diol can be achieved through various methods. One common approach involves the hydroxylation of 9H-carbazole using suitable oxidizing agents. For instance, the oxidation of 9H-carbazole with biphenyl-utilizing bacteria has been shown to produce hydroxylated carbazole metabolites, including this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can subsequently be hydrolyzed to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups at the 3 and 6 positions make it susceptible to further functionalization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as biphenyl-utilizing bacteria for hydroxylation . Additionally, catalytic copper species like CuI can be used for the hydrolysis of dinitrile derivatives to produce this compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-3,6-diol has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation . They also exhibit antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . In industry, carbazole derivatives are used in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Wirkmechanismus
The mechanism of action of 9H-Carbazole-3,6-diol involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The hydroxyl groups at the 3 and 6 positions may enhance the compound’s ability to interact with biological targets, contributing to its pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 9H-Carbazole-3,6-diol include other hydroxylated carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . Additionally, compounds like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid share structural similarities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
9H-carbazole-3,6-diol |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |
InChI-Schlüssel |
ALRIQQOJLRLCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)

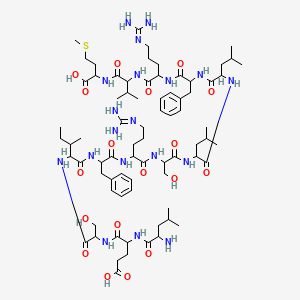
![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
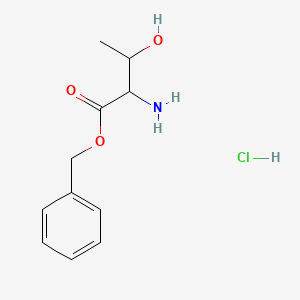
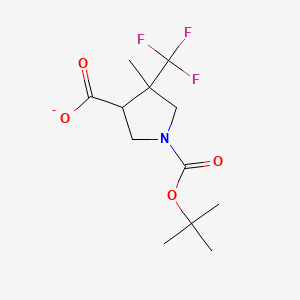
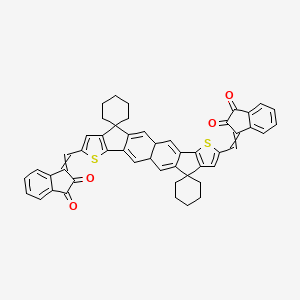
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
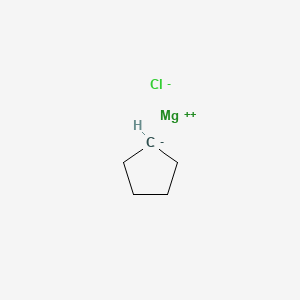
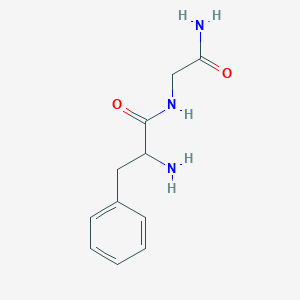
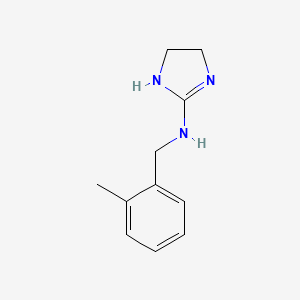
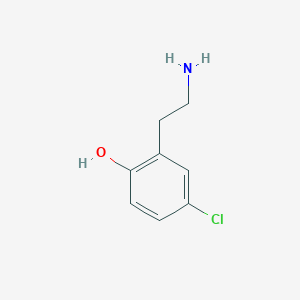
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
